molecular formula C11H6F6N2O3 B12453773 Ethyl 2,4-bis(trifluoromethyl)furo-[2,3-d]-pyrimidine-6-carboxylate

Ethyl 2,4-bis(trifluoromethyl)furo-[2,3-d]-pyrimidine-6-carboxylate

Cat. No.: B12453773
M. Wt: 328.17 g/mol
InChI Key: ZCJBUEOIHGIHEW-UHFFFAOYSA-N
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Description

Ethyl 2,4-bis(trifluoromethyl)furo-[2,3-d]-pyrimidine-6-carboxylate is a complex organic compound characterized by the presence of trifluoromethyl groups, a furan ring, and a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities.

Preparation Methods

The synthesis of Ethyl 2,4-bis(trifluoromethyl)furo-[2,3-d]-pyrimidine-6-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2,4-bis(trifluoromethyl)furo-[2,3-d]-pyrimidine-6-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 2,4-bis(trifluoromethyl)furo-[2,3-d]-pyrimidine-6-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2,4-bis(trifluoromethyl)furo-[2,3-d]-pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily diffuse into cells. Once inside, it can inhibit enzymes by binding to their active sites or interfere with receptor signaling pathways .

Comparison with Similar Compounds

Ethyl 2,4-bis(trifluoromethyl)furo-[2,3-d]-pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of trifluoromethyl groups, furan, and pyrimidine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H6F6N2O3

Molecular Weight

328.17 g/mol

IUPAC Name

ethyl 2,4-bis(trifluoromethyl)furo[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C11H6F6N2O3/c1-2-21-8(20)5-3-4-6(10(12,13)14)18-9(11(15,16)17)19-7(4)22-5/h3H,2H2,1H3

InChI Key

ZCJBUEOIHGIHEW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C(N=C2O1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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